

# An In-depth Technical Guide to 4-Iodo-N-(4-iodophenyl)aniline

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## Compound of Interest

Compound Name: *Bis(4-iodophenyl)amine*

Cat. No.: *B1590422*

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## Abstract

This technical guide provides a comprehensive overview of **Bis(4-iodophenyl)amine**, known formally by its IUPAC name, 4-iodo-N-(4-iodophenyl)aniline. Designed for researchers, medicinal chemists, and materials scientists, this document details the compound's chemical identity, physicochemical properties, validated synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores its significant applications as a versatile building block in palladium-catalyzed cross-coupling reactions for the development of advanced functional materials and complex pharmaceutical intermediates. The guide includes detailed, step-by-step experimental procedures, mechanistic insights, and a consolidated reference list to support further research and application.

## Chemical Identity and Physicochemical Properties

4-Iodo-N-(4-iodophenyl)aniline is a diarylamine compound symmetrically substituted with iodine atoms at the para positions of both phenyl rings. This structure provides two highly reactive C-I bonds, making it an exceptionally useful precursor for sequential or dual cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

Parameter	Value	Source(s)
IUPAC Name	4-iodo-N-(4-iodophenyl)aniline	[1]
Common Synonym	4,4'-Diiododiphenylamine	[1]
CAS Number	20255-70-3	[1]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> I <sub>2</sub> N	[1]
Molecular Weight	421.01 g/mol	[1]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	125-129 °C	[1]
SMILES	<chem>C1=CC(=CC=C1NC2=CC=C(C=C2)I)I</chem>	[1]
InChIKey	SJLIWXXAQHNDHM-UHFFFAOYSA-N	[1]

## Synthesis and Purification: The Ullmann Condensation

The synthesis of **Bis(4-iodophenyl)amine** is efficiently achieved via a copper-catalyzed Ullmann condensation. This reaction forms the C-N bond by coupling two equivalents of an aryl halide with an amine. In this case, a self-condensation of 4-iodoaniline can be employed, or more commonly, the reaction between 4-iodoaniline and 1,4-diiodobenzene. The classical Ullmann reaction often requires harsh conditions, including high temperatures (typically >180 °C) and stoichiometric amounts of copper powder[3]. However, modern protocols have introduced the use of copper(I) salt catalysts, often in conjunction with ligands, to facilitate the reaction under milder conditions.

## Rationale for Experimental Choices

- Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type C-N couplings. The Cu(I) species is central to the catalytic cycle, which is believed to involve

oxidative addition to the aryl iodide, followed by coordination of the amine and subsequent reductive elimination[3][4].

- **Base:** A moderately strong base such as potassium carbonate ( $K_2CO_3$ ) is crucial. Its role is to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, which then coordinates to the copper center.
- **Solvent:** A high-boiling point, polar aprotic solvent like nitrobenzene or 1,2-dichlorobenzene is traditionally used to achieve the necessary reaction temperatures. These solvents effectively dissolve the reactants and facilitate heat transfer.
- **Temperature:** Elevated temperatures are required to overcome the activation energy of the oxidative addition step and to drive the reaction to completion. The choice of  $\sim 180^\circ C$  represents a balance between achieving a reasonable reaction rate and minimizing thermal decomposition.

## Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative synthesis of 4,4'-dinitrotriphenylamine, a closely related analogue, which highlights the typical conditions for such a condensation. These conditions can be adapted for the synthesis of **Bis(4-iodophenyl)amine** using 4-iodoaniline as the starting material.

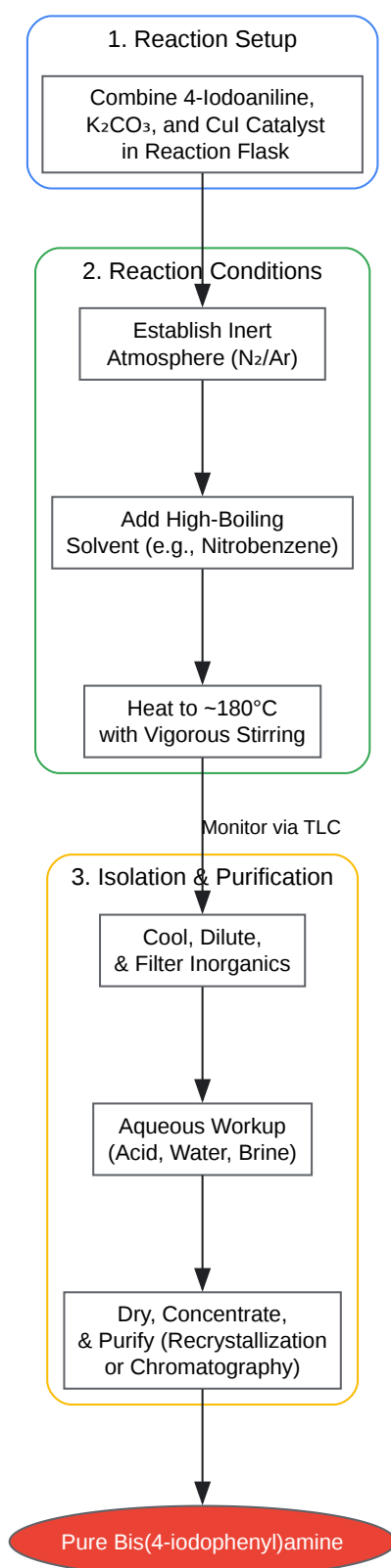
Reaction Scheme (Adapted): Aniline + 2 \* p-Chloronitrobenzene  $\rightarrow$  4,4'-Dinitrotriphenylamine

Materials:

- Aniline
- p-Chloronitrobenzene
- Anhydrous Potassium Carbonate ( $K_2CO_3$ )
- Copper catalyst (e.g., CuI or copper powder)
- High-boiling point solvent (e.g., Nitrobenzene)

## Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine aniline (1.0 eq), p-chloronitrobenzene (2.2 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper catalyst (e.g., 10 mol% CuI).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas, such as argon or nitrogen, to prevent oxidation of the catalyst and reactants.
- **Solvent Addition:** Add the high-boiling point solvent (e.g., nitrobenzene) to the flask.
- **Reaction:** Heat the reaction mixture to approximately 176 °C with vigorous stirring. Maintain this temperature for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[5].
- **Workup:** After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts and copper catalyst.
- **Extraction:** Wash the filtrate sequentially with dilute HCl to remove any unreacted aniline, followed by water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product[5].



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Fig 1. General workflow for the synthesis of **Bis(4-iodophenyl)amine**.

## Spectroscopic Characterization

Confirming the structure and purity of the synthesized **Bis(4-iodophenyl)amine** is critical. NMR spectroscopy is the primary tool for this purpose. While a directly published spectrum for this specific compound is not readily available, the expected chemical shifts can be reliably predicted based on data from closely related analogues like 4,4'-diamino-4''-benzyloxy triphenylamine[6].

### <sup>1</sup>H NMR (Expected):

- The spectrum is expected to be symmetric.
- The aromatic protons will appear as two sets of doublets in the range of  $\delta$  7.0-7.8 ppm.
- The protons ortho to the iodine atom will be downfield due to iodine's deshielding effect.
- The protons ortho to the amine group will be upfield.
- A broad singlet corresponding to the N-H proton will be observed, with its chemical shift being solvent-dependent.

### <sup>13</sup>C NMR (Expected):

- The spectrum will show six distinct signals for the aromatic carbons due to the molecule's symmetry.
- The carbon atom directly bonded to the iodine (C-I) will have a characteristic chemical shift, typically appearing significantly upfield (around 80-95 ppm) due to the heavy atom effect.
- The carbon atom bonded to the nitrogen (C-N) will be deshielded and appear downfield (around 140-150 ppm).
- The remaining aromatic carbons will resonate in the typical range of  $\delta$  115-140 ppm.

## Applications in Organic Synthesis and Materials Science

The twin C-I bonds of **Bis(4-iodophenyl)amine** make it a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively[2][7].

## Role as a Precursor for Hole-Transport Materials (HTMs)

In the field of organic electronics, particularly in the development of perovskite solar cells (PSCs), triphenylamine derivatives are cornerstone structures for hole-transport materials (HTMs)[8][9]. HTMs are essential for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode[10]. **Bis(4-iodophenyl)amine** serves as an ideal scaffold. The iodine atoms can be substituted via Suzuki coupling with various aryl or heteroaryl boronic acids to extend the  $\pi$ -conjugated system, or via Buchwald-Hartwig amination to add further amine functionalities. These modifications are used to precisely tune the material's Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite valence band, enhance charge mobility, and improve the overall stability and efficiency of the solar cell device[8][11].

## Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an aryl halide and an organoboron reagent[2][12]. **Bis(4-iodophenyl)amine** can undergo a double Suzuki coupling to attach two new aryl groups, creating complex, extended  $\pi$ -systems.

### Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the double coupling of an aryl di-iodide like **Bis(4-iodophenyl)amine**.

Materials:

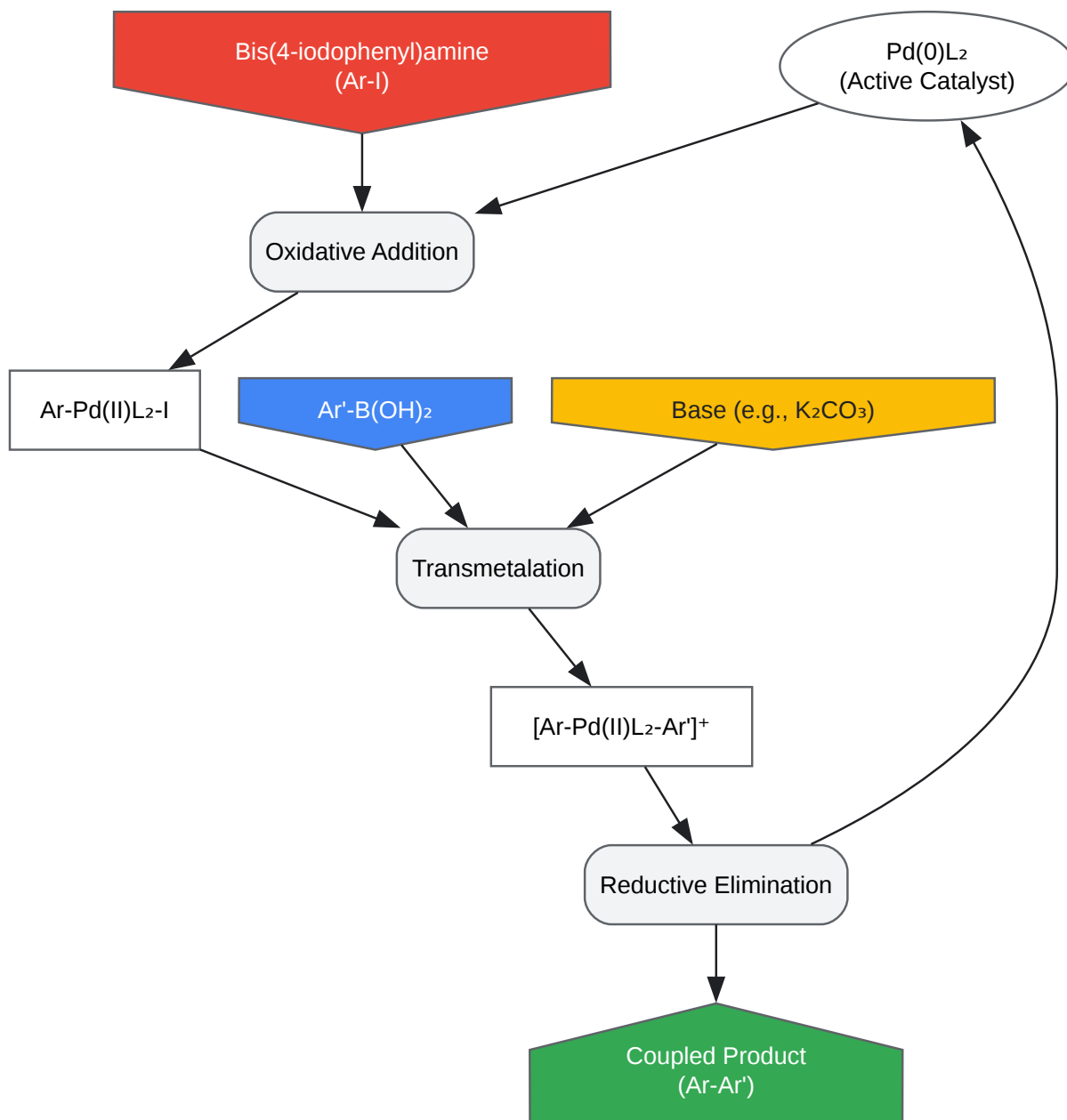
- **Bis(4-iodophenyl)amine** (1.0 eq)
- Arylboronic acid (2.5 eq)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (5 mol%)
- Base, e.g., Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (4.0 eq)

- Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

- Reaction Setup: To a Schlenk flask, add **Bis(4-iodophenyl)amine** (1.0 eq), the arylboronic acid (2.5 eq), the base (4.0 eq), and the palladium catalyst (5 mol%).
- Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
- Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
- Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired diarylated product[13].





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